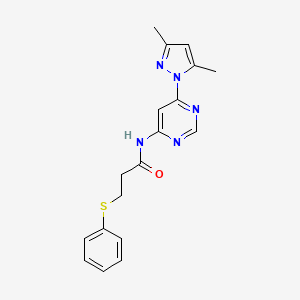

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-13-10-14(2)23(22-13)17-11-16(19-12-20-17)21-18(24)8-9-25-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZVIRLNFNRECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CCSC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization.

Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with suitable reagents under controlled conditions.

Preparation of Pyrimidine Intermediate: The pyrimidine ring is often synthesized via cyclization reactions involving appropriate precursors.

Coupling Reaction: The pyrazole and pyrimidine intermediates are then coupled using a suitable catalyst, such as a palladium or rhodium catalyst, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)acetamide

- N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)butanamide

Uniqueness

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure

The compound features a pyrazole ring , a pyrimidine ring , and a phenylthio group . Its IUPAC name is N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-3-phenylsulfanylpropanamide, with the molecular formula .

Synthesis Methods

The synthesis typically involves multi-step organic reactions. Key steps include:

- Preparation of Pyrazole Intermediate : Synthesized from 3,5-dimethyl-1H-pyrazole using suitable reagents.

- Preparation of Pyrimidine Intermediate : Achieved via cyclization reactions.

- Coupling Reaction : The pyrazole and pyrimidine intermediates are coupled using catalysts like palladium or rhodium .

The biological activity of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is attributed to its interaction with various molecular targets. It may modulate enzyme activity or bind to specific receptors, leading to diverse biological effects .

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological properties:

- Antioxidant Activity : Demonstrated through molecular docking studies, indicating potential for reducing oxidative stress .

- Anti-inflammatory Effects : Related compounds have shown efficacy in reducing inflammation .

- Anticancer Potential : Pyrazole derivatives are noted for their anticancer activities, suggesting similar potential for this compound .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Pyrazole Derivative A | Antioxidant | PMC10267600 |

| Pyrazole Derivative B | Anti-inflammatory | PMC10267600 |

| Pyrazole Derivative C | Anticancer | PMC2970388 |

Study 1: Molecular Docking Analysis

A study utilizing molecular docking simulations assessed the binding affinity of related pyrazole compounds to various enzymes involved in inflammation pathways. The results indicated strong binding interactions, supporting the hypothesis of their anti-inflammatory properties .

Study 2: Anticancer Activity Evaluation

In vitro studies on pyrazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of these compounds in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step protocols, including nucleophilic substitution for pyrazole-pyrimidine core formation and thioether linkage introduction. For example, microwave-assisted coupling under reflux (120°C, 6–12 hours) with anhydrous solvents (e.g., DMF or DCM) improves yield . Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers prioritize?

- Methodology :

- H/C NMR : Key peaks include pyrimidine C-H protons (δ 8.5–9.0 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm). Aromatic protons from the phenylthio moiety appear at δ 7.2–7.8 ppm .

- HRMS (ESI) : Confirm molecular ion [M+H] with <2 ppm error .

- IR : Thioamide C=S stretching (~1250 cm) and pyrimidine ring vibrations (~1600 cm) .

Q. How does solubility impact experimental design for biological assays?

- Methodology : The compound’s low aqueous solubility necessitates DMSO stock solutions (10–20 mM). For in vitro assays, dilute to ≤0.1% DMSO to avoid cytotoxicity. Hydrophilic-lipophilic balance (HLB) surfactants (e.g., Tween-80) enhance bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the pyrazole-pyrimidine scaffold to enhance target selectivity?

- Methodology : Comparative studies of analogs show:

| Modification Site | Effect on Activity | Example Reference |

|---|---|---|

| Pyrazole C3/C5 methyl groups | Increased kinase inhibition (IC ↓20%) | |

| Phenylthio substituent | Improved membrane permeability (LogP +0.5) |

- Rational design using molecular docking (e.g., AutoDock Vina) identifies steric clashes with off-target phosphodiesterases .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Reproducibility checks : Validate assay conditions (e.g., ATP concentration in kinase assays) .

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .

- Orthogonal assays : Confirm apoptosis induction via Annexin V/PI staining if initial MTT data is inconsistent .

Q. What computational strategies predict off-target interactions for this compound?

- Methodology :

- Pharmacophore modeling : Map electron-deficient regions (pyrimidine core) to ATP-binding pockets .

- Molecular dynamics (MD) : Simulate binding stability (≥50 ns trajectories) to kinases (e.g., CDK2) or phosphodiesterases .

Data Interpretation & Experimental Design

Q. How should researchers design dose-response studies to account for the compound’s non-linear pharmacokinetics?

- Methodology :

- In vivo : Use staggered dosing (e.g., 5 mg/kg, 10 mg/kg, 20 mg/kg) with plasma sampling at 0.5, 2, 6, and 24 hours. LC-MS quantifies parent compound vs. metabolites .

- In vitro : Include a Hill slope parameter in IC calculations to detect cooperative binding .

Q. What are best practices for synthesizing isotopically labeled analogs (e.g., C or N) for mechanistic studies?

- Methodology :

- Isotope incorporation : Use C-labeled pyrazole precursors (e.g., CH-3,5-dimethylpyrazole) in Suzuki-Miyaura coupling .

- Tracking : H-C HSQC NMR confirms isotopic enrichment at specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.